molecular formula C16H14O4 B6019220 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone CAS No. 727421-76-3

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone

Cat. No. B6019220
CAS RN: 727421-76-3
M. Wt: 270.28 g/mol
InChI Key: ZFYFHGPKWJKQSL-UHFFFAOYSA-N
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Description

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential pharmacological effects. It belongs to the family of benzodioxinone derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to be easily modified to produce derivatives with potentially enhanced pharmacological properties. However, its limited solubility in water and potential toxicity at high doses can present challenges in experimental design.

Future Directions

Future research on 2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Additionally, the development of novel derivatives with improved pharmacological properties could be pursued.

Scientific Research Applications

2,3-dihydro-1,4-benzodioxin-6-yl(4-methoxyphenyl)methanone has been studied for its potential therapeutic applications, including its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)16(17)12-4-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYFHGPKWJKQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364070
Record name STK163074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727421-76-3
Record name STK163074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-methoxy-phenyl)-methanol (2.03 g crude, 7.5 mmol) in CH2Cl2 (20 mL) at room temperature was added activated MnO2 powder (3.4 g, 39 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed disappearance of the starting material. The black suspension was filtered through a Celite pad, concentrated in vacuo to give (2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-methoxy-phenyl)-methanone as an brown oil (2.09 g, 103% crude yield): 1H NMR (CDCl3) δ 3.88 (s, 3H, OCH3), 4.30-4.34 (m, 4H, CH2CH2), 6.91-6.97 (m, 3H, Ar), 7.26-7.36 (m, 2H, Ar), 7.78-7.81 (m, 2H, Ar). The product was used in the next step without further purification.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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